molecular formula C24H21N3O6 B3879243 N-[1-(anilinocarbonyl)-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzamide

N-[1-(anilinocarbonyl)-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzamide

Cat. No. B3879243
M. Wt: 447.4 g/mol
InChI Key: KTQLQQCBMXSAIR-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(anilinocarbonyl)-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzamide, also known as DMNQ, is a synthetic compound that has been widely used in scientific research for its unique properties. DMNQ is a quinone derivative that is structurally similar to menadione, which is a vitamin K analog.

Mechanism of Action

N-[1-(anilinocarbonyl)-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzamide generates ROS by accepting electrons from cellular components such as NADH and cytochrome b5 reductase. The generated ROS can then react with cellular components such as lipids, proteins, and DNA, leading to oxidative damage. N-[1-(anilinocarbonyl)-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzamide can also induce apoptosis by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
N-[1-(anilinocarbonyl)-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzamide-induced oxidative stress can lead to lipid peroxidation, protein oxidation, and DNA damage. N-[1-(anilinocarbonyl)-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzamide can also activate various signaling pathways, such as the MAPK pathway and the NF-κB pathway. N-[1-(anilinocarbonyl)-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzamide-induced oxidative stress has been shown to play a role in the pathogenesis of various diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

N-[1-(anilinocarbonyl)-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzamide is a useful tool for studying oxidative stress and the antioxidant defense system. It can be used to induce oxidative stress in cells and to study the mechanisms of cellular damage caused by oxidative stress. However, N-[1-(anilinocarbonyl)-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzamide has some limitations. It can generate ROS non-specifically and can induce oxidative stress in both normal and cancer cells. N-[1-(anilinocarbonyl)-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzamide can also be toxic to cells at high concentrations.

Future Directions

N-[1-(anilinocarbonyl)-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzamide has potential applications in the field of cancer therapy. It can be used to selectively induce oxidative stress in cancer cells, leading to apoptosis. N-[1-(anilinocarbonyl)-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzamide can also be used in combination with other anticancer agents to enhance their efficacy. N-[1-(anilinocarbonyl)-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzamide can also be used to study the role of oxidative stress in aging and age-related diseases. Further studies are needed to explore the potential applications of N-[1-(anilinocarbonyl)-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzamide in these areas.
Conclusion:
N-[1-(anilinocarbonyl)-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzamide is a synthetic compound that has been widely used in scientific research for its unique properties. It can generate ROS and induce oxidative stress in cells, making it a useful tool for studying oxidative stress and the antioxidant defense system. N-[1-(anilinocarbonyl)-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzamide has potential applications in the field of cancer therapy and the study of aging and age-related diseases. However, N-[1-(anilinocarbonyl)-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzamide has some limitations, and further studies are needed to explore its potential applications.

Scientific Research Applications

N-[1-(anilinocarbonyl)-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzamide has been widely used in scientific research as a redox cycling agent. It can generate reactive oxygen species (ROS) and induce oxidative stress in cells. N-[1-(anilinocarbonyl)-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzamide has been used to study the role of oxidative stress in various diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases. N-[1-(anilinocarbonyl)-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzamide has also been used to study the antioxidant defense system and the mechanisms of cellular damage caused by oxidative stress.

properties

IUPAC Name

N-[(E)-3-anilino-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O6/c1-32-21-14-17(20(27(30)31)15-22(21)33-2)13-19(24(29)25-18-11-7-4-8-12-18)26-23(28)16-9-5-3-6-10-16/h3-15H,1-2H3,(H,25,29)(H,26,28)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQLQQCBMXSAIR-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C(C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C(\C(=O)NC2=CC=CC=C2)/NC(=O)C3=CC=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(anilinocarbonyl)-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzamide
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N-[1-(anilinocarbonyl)-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzamide
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N-[1-(anilinocarbonyl)-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzamide
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N-[1-(anilinocarbonyl)-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzamide
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N-[1-(anilinocarbonyl)-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzamide
Reactant of Route 6
N-[1-(anilinocarbonyl)-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzamide

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